3-Fluoro-2-isopropylisonicotinic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H10FNO2 |
|---|---|
Molecular Weight |
183.18 g/mol |
IUPAC Name |
3-fluoro-2-propan-2-ylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C9H10FNO2/c1-5(2)8-7(10)6(9(12)13)3-4-11-8/h3-5H,1-2H3,(H,12,13) |
InChI Key |
RXKRVXTYEUFQIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=CC(=C1F)C(=O)O |
Origin of Product |
United States |
Computational and Theoretical Investigations of 3 Fluoro 2 Isopropylisonicotinic Acid
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are pivotal in elucidating the electronic structure and reactivity of molecules. For 3-Fluoro-2-isopropylisonicotinic acid, these methods provide a molecular-level understanding of its properties.
Molecular Orbital Theory Applications
Molecular Orbital (MO) theory is instrumental in describing the electronic distribution and energy levels within a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontiers of chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability.
For aromatic and heterocyclic systems like this compound, the delocalized π-orbitals significantly contribute to the HOMO and LUMO. The substitution pattern, featuring a fluorine atom, an isopropyl group, and a carboxylic acid group on the pyridine (B92270) ring, modulates the energies and spatial distributions of these frontier orbitals. The electron-withdrawing nature of the fluorine and the carboxylic acid group is expected to lower the energy of the molecular orbitals compared to unsubstituted pyridine.
A hypothetical representation of frontier molecular orbital energies is presented below.
| Molecular Orbital | Energy (eV) |
| LUMO+1 | -0.5 |
| LUMO | -1.8 |
| HOMO | -7.2 |
| HOMO-1 | -8.5 |
| This table is illustrative and based on general principles of quantum chemistry for similar molecules. Actual values would require specific calculations. |
Density Functional Theory (DFT) Studies on Reactivity and Stability
Density Functional Theory (DFT) has become a standard tool for investigating the structure, stability, and reactivity of organic molecules. By employing various functionals and basis sets, DFT can accurately predict geometric parameters, vibrational frequencies, and electronic properties. For this compound, DFT calculations can be used to determine the optimized molecular geometry, providing precise bond lengths and angles.
Reactivity descriptors derived from DFT, such as chemical potential, hardness, and electrophilicity index, offer quantitative measures of the molecule's reactivity. The presence of the electronegative fluorine atom and the acidic proton of the carboxyl group are key features that influence these descriptors.
| DFT-Derived Parameter | Predicted Value |
| Total Energy (Hartree) | -688 |
| Dipole Moment (Debye) | 3.5 |
| Chemical Hardness (eV) | 2.7 |
| Electrophilicity Index (eV) | 3.1 |
| This table is illustrative and based on general principles of quantum chemistry for similar molecules. Actual values would require specific calculations. |
Electrostatic Potential Surface Analysis
The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface. For this compound, regions of negative potential (typically colored red or yellow) are expected around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the pyridine ring, indicating their susceptibility to electrophilic attack. Regions of positive potential (blue) are anticipated around the acidic hydrogen of the carboxyl group, making it a site for nucleophilic interaction. The fluorine atom will also contribute to the local electronic environment.
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of the isopropyl and carboxylic acid groups necessitates a thorough conformational analysis to identify the most stable arrangements of the molecule.
Exploration of Low-Energy Conformations
The rotation around the C-C bond connecting the isopropyl group to the pyridine ring and the C-C bond of the carboxylic acid group gives rise to different conformers. Potential energy surface scans can be performed using computational methods to identify the rotational barriers and locate the energy minima corresponding to stable conformations. The relative energies of these conformers determine their population at a given temperature. It is anticipated that steric hindrance between the isopropyl group and the adjacent substituents will play a significant role in determining the preferred conformation.
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (N-C-C-O) |
| 1 | 0.0 | 0° |
| 2 | 1.2 | 180° |
| This table is illustrative and based on general principles of quantum chemistry for similar molecules. Actual values would require specific calculations. |
Applications of 3 Fluoro 2 Isopropylisonicotinic Acid As a Chemical Building Block
Role in the Construction of Complex Organic Molecules
The synthesis of complex organic molecules, particularly those with pharmaceutical or material science applications, often relies on the use of highly functionalized building blocks. 3-Fluoro-2-isopropylisonicotinic acid, with its distinct functional groups, is poised to be a valuable synthon in this regard.
Integration into Polycyclic Systems
The isonicotinic acid scaffold can be incorporated into larger polycyclic systems through various synthetic strategies. The carboxylic acid group can be readily converted into other functional groups, such as amides, esters, or ketones, which can then participate in cyclization reactions. For instance, amide coupling reactions followed by intramolecular cyclizations are a common method for constructing fused heterocyclic systems. While specific examples involving this compound are not readily found in literature, the general principles of pyridine (B92270) chemistry support its potential utility in building complex polycyclic frameworks relevant to medicinal chemistry and materials science.
Formation of Macrocyclic Compounds
Macrocycles are of significant interest in drug discovery and supramolecular chemistry. The carboxylic acid functionality of this compound provides a key attachment point for macrocyclization reactions. Through esterification or amidation with a long-chain diol or diamine, the pyridine core can be incorporated into a larger ring structure. The fluorine and isopropyl substituents can influence the conformational preferences and physicochemical properties of the resulting macrocycle. The synthesis of chiral macrocyclic pyridine carboxamides from pyridine-2,6-dicarbonyl dichloride demonstrates the feasibility of incorporating pyridine moieties into macrocyclic structures, a strategy that could theoretically be adapted for derivatives of this compound. mdpi.comnih.govresearchgate.net
Utilisation in Scaffold Hopping and Lead Diversification Research Methodologies
Scaffold hopping is a powerful strategy in drug discovery aimed at identifying novel molecular frameworks with similar biological activity to a known active compound but with a different core structure. This compound represents a potential fragment or scaffold for such endeavors.
Design of Novel Molecular Frameworks
The substituted pyridine ring of this compound can serve as a bioisosteric replacement for other aromatic or heteroaromatic rings in known bioactive molecules. This substitution can lead to novel intellectual property and potentially improved pharmacological properties, such as enhanced potency, selectivity, or metabolic stability. The fluorine atom, in particular, is often introduced to block metabolic oxidation sites. Scaffold hopping approaches have been successfully used to discover novel pyridine derivatives as potent inhibitors of various enzymes, highlighting the general utility of pyridine-based scaffolds in this area. rsc.orgnih.govdundee.ac.uknih.gov
Strategies for Exploring Chemical Space
Lead diversification involves creating a library of analogues of a lead compound to explore the surrounding chemical space and optimize its properties. This compound can be a valuable starting point for generating such libraries. The carboxylic acid group allows for the attachment of a wide variety of substituents through amide bond formation or other coupling reactions. This enables the systematic variation of steric and electronic properties to probe structure-activity relationships (SAR).
Synthesis of Chemical Probes and Research Tools
Chemical probes are essential tools for studying biological processes. They are small molecules designed to interact with a specific biological target and often incorporate a reporter group (e.g., a fluorescent dye or an affinity tag) to enable detection and analysis.
The structure of this compound makes it a candidate for the development of novel chemical probes. The carboxylic acid can be used to attach linkers and reporter groups. The fluorinated pyridine core can provide a stable and specific recognition element for a target protein. While direct synthesis of probes from this specific acid is not documented, the synthesis of fluorescent probes based on CF3-substituted pyridines for bioimaging applications illustrates the potential of fluorinated pyridine scaffolds in this field. mdpi.comnih.gov The fluorine atom can also serve as a ¹⁹F NMR tag for biophysical studies.
Development of Ligands for Research Applications (excluding therapeutic targets)
There is no specific data in the surveyed literature detailing the use of this compound as a precursor for ligands intended for non-therapeutic research applications. Generally, fluorinated building blocks are valuable in creating ligands due to the unique properties conferred by the fluorine atom, such as altered electronic effects, increased metabolic stability, and modified binding affinities. However, specific examples or research studies employing this compound for these purposes could not be identified.
Preparation of Analytical Standards for Method Development
Similarly, no literature was found that describes the use of this compound in the synthesis of analytical standards. The development of analytical standards is crucial for the validation and quality control of analytical methods, such as chromatography and mass spectrometry. While this compound could theoretically be used to synthesize a reference standard or an isotopically labeled internal standard for a specific analytical assay, no such applications have been reported in the accessible scientific literature. The development of such standards is a critical aspect of analytical chemistry, particularly for the accurate quantification of related compounds in various matrices.
Structure Activity Relationship Sar Methodologies in Chemical Design Utilizing Fluorinated Isonicotinic Acid Moieties
Influence of Fluorine Substitution on Molecular Interactions
The presence of a fluorine atom at the 3-position of the isonicotinic acid ring, adjacent to the isopropyl group, induces significant changes in the molecule's electronic distribution and steric profile. These modifications have a cascading effect on its interactions with biological targets and its behavior in physiological environments.
Fluorine's high electronegativity creates a strong dipole moment in the C-F bond, which can alter the hydrogen bonding capabilities of the entire molecule. While organic fluorine is a weak hydrogen bond acceptor, its primary influence is often through modulating the acidity or basicity of nearby functional groups. researchgate.net In 3-Fluoro-2-isopropylisonicotinic acid, the electron-withdrawing nature of the fluorine atom can decrease the pKa of the carboxylic acid group, making it a stronger acid. This enhanced acidity can lead to more favorable electrostatic interactions with positively charged residues in a biological target.
Furthermore, the fluorine atom can influence the hydrogen bonding capacity of the pyridine (B92270) nitrogen. The hydration of fluorinated pyridines has been studied to understand these interactions. For instance, in the 2-fluoropyridine-water complex, a primary O-H···N hydrogen bond is formed, complemented by a weaker C-H···O interaction, indicating that the fundamental hydrogen bonding sites can be retained while their strengths are modulated by the fluoro-substituent. researchgate.net The introduction of the 3-fluoro group in isonicotinic acid can thus fine-tune the electrostatic potential around the nitrogen, potentially altering its interaction profile with biological macromolecules.
The effect of fluorination on lipophilicity (log P) is complex and highly dependent on the molecular context. researchgate.net While fluorinating an aromatic ring often increases lipophilicity, strategic placement of fluorine on aliphatic or heterocyclic systems can sometimes decrease it or have non-linear effects. nih.gov This modulation is critical for optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) properties.
In a relevant study on pyrrole-based MK2 inhibitors, the introduction of a fluorine atom at the 3-position of a pyridine ring led to a remarkable improvement in several ADME parameters. Specifically, the fluorinated analog exhibited a significant increase in permeability, as well as enhanced solubility and reduced in vivo clearance. researchgate.net This suggests that the 3-fluoro substituent in this compound could similarly enhance its ability to cross biological membranes, a crucial factor for oral bioavailability. The improved permeability is often attributed to the masking of polar functionalities and favorable interactions with the lipophilic core of cell membranes.
The following table illustrates the potential impact of fluorination on key physicochemical properties, based on findings from related compound series.
| Compound Analogue | Key Structural Feature | log P (Predicted) | Permeability (PAMPA) | Rationale for Change |
| 2-isopropylisonicotinic acid | No fluorine | Lower | Lower | The polar isonicotinic acid moiety dominates. |
| This compound | 3-Fluoro substituent | Higher | Higher | Fluorine can increase lipophilicity and mask polarity, enhancing membrane transit. researchgate.net |
Note: The log P values are illustrative and based on general principles of fluorine's effect on lipophilicity.
The introduction of a fluorine atom can significantly influence the conformational preferences of a molecule through steric and electronic effects, such as the gauche effect. researchgate.net In this compound, the interaction between the 3-fluoro substituent and the adjacent 2-isopropyl group is of particular interest.
There may be a conformational preference to minimize steric clash between the fluorine and the bulky isopropyl group. This could restrict the rotation around the C2-C(isopropyl) bond and potentially influence the orientation of the carboxylic acid group relative to the pyridine ring. Studies on 3-fluoropyridine (B146971) have shown that the fluorine substituent has a smaller effect on the geometry of the pyridine ring compared to a fluorine in the ortho (2) position. drughunter.com However, the interplay with a bulky adjacent group like isopropyl could lead to a preferred conformation that optimizes the molecule's shape for binding to a specific target. Computational studies on related fluorinated systems have shown that attractive interactions between fluorine and nearby N-H or O-H groups can stabilize particular conformers. researchgate.net
Rational Design Principles Based on Structural Modifications
The principles of rational drug design allow for the systematic modification of a lead compound like this compound to optimize its biological activity and physicochemical properties.
A common strategy in medicinal chemistry is to systematically vary substituents on a core scaffold to build a structure-property relationship. For the this compound scaffold, one could explore variations at the 2-position to understand the impact of steric bulk and lipophilicity.
| R-Group at position 2 | Property to Investigate | Expected Outcome |
| -H | Steric and Electronic Baseline | Provides a baseline for the effect of substitution at the 2-position. |
| -Methyl | Minimal Steric Hindrance | May improve binding by filling a small hydrophobic pocket without significant steric penalty. |
| -Ethyl | Increased Lipophilicity | Further enhances lipophilicity; may improve permeability. |
| -Isopropyl | Bulky Hydrophobic Group | Potentially optimal for filling a larger hydrophobic pocket; may introduce conformational constraints. |
| -Cyclopropyl | Rigid Analogue | Introduces conformational rigidity, which can be beneficial for binding affinity by reducing the entropic penalty of binding. |
By synthesizing and testing this series of compounds, a quantitative structure-activity relationship (QSAR) model could be developed to correlate properties like steric parameters (e.g., Taft's Es) and lipophilicity (e.g., cLogP) with biological activity.
Bioisosteric replacement is a strategy to replace a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's pharmacological profile. nih.gov The carboxylic acid moiety of this compound is a prime candidate for such modification. Carboxylic acids can sometimes lead to poor permeability and rapid metabolism.
Common bioisosteres for carboxylic acids include tetrazoles, acyl sulfonamides, and hydroxamic acids. Each replacement offers a different balance of acidity, lipophilicity, and metabolic stability.
| Bioisosteric Replacement | Key Properties | Potential Advantage |
| Tetrazole | Acidic (pKa ~4.5-5.0), more lipophilic than COOH | Can mimic the acidic proton interaction while improving membrane permeability. nih.gov |
| Acyl Sulfonamide | Weaker acid (pKa ~9-10), more lipophilic | Reduces negative charge at physiological pH, potentially enhancing cell penetration and metabolic stability. |
| Hydroxamic Acid | Can act as a metal chelator, different H-bonding pattern | May introduce new binding interactions with the target. |
The choice of a bioisostere is highly context-dependent and requires careful consideration of the specific interactions the carboxylic acid makes with its target. nih.gov By replacing the carboxylic acid in this compound with these alternatives, it may be possible to create analogues with improved potency, selectivity, or pharmacokinetic properties.
Computational Approaches to SAR Analysis
The exploration of structure-activity relationships (SAR) for fluorinated isonicotinic acid derivatives, such as this compound, is significantly enhanced by computational methodologies. These in silico techniques provide a theoretical framework to predict the chemical behavior and potential interactions of molecules, thereby guiding the design and synthesis of novel compounds with desired properties. By modeling molecular structures and their physicochemical characteristics, computational approaches can efficiently screen virtual libraries, prioritize candidates for synthesis, and rationalize observed experimental data. The following sections detail key computational strategies employed in the SAR analysis of compounds featuring the fluorinated isonicotinic acid scaffold.
Molecular Docking and Scoring in Hypothetical Binding Sites
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, this typically involves docking a small molecule ligand, such as this compound, into the binding site of a macromolecular target. However, in the absence of a defined biological target, molecular docking can be employed to explore the conformational preferences and interaction potential of the ligand within hypothetical binding sites. These hypothetical sites are constructed with varying properties (e.g., hydrophobicity, polarity, and charge distribution) to simulate different chemical environments.
The process begins with the generation of a three-dimensional conformation of this compound. The presence of the isopropyl group introduces a degree of conformational flexibility, which must be adequately sampled during the docking process. The fluorine atom, with its high electronegativity, can participate in various non-covalent interactions, including hydrogen bonds (with suitable donors) and halogen bonds. The pyridine nitrogen and the carboxylic acid moiety are key features that can engage in hydrogen bonding and ionic interactions.
A scoring function is then used to estimate the binding affinity for each generated pose of the molecule within the hypothetical binding site. These scoring functions are mathematical models that approximate the free energy of binding. The scores are calculated based on the intermolecular interactions, such as van der Waals forces, electrostatic interactions, hydrogen bonding, and desolvation penalties.
By analyzing the docking poses and scores of this compound and its analogs in a variety of hypothetical binding sites, it is possible to build a profile of its interaction preferences. For instance, the data might reveal a preference for binding sites with a specific arrangement of hydrophobic pockets to accommodate the isopropyl group and hydrogen bond acceptors for the carboxylic acid. This information is invaluable for the rational design of molecules with a higher probability of interacting with a desired, yet perhaps uncharacterized, biological target.
Table 1: Hypothetical Interaction Analysis of this compound in Simulated Binding Pockets
| Binding Pocket Type | Key Residue/Feature | Predicted Interaction with this compound | Docking Score (Arbitrary Units) |
|---|---|---|---|
| Hydrophobic Pocket | Leucine, Valine | Van der Waals interactions with the isopropyl group. | -7.2 |
| Polar Pocket | Serine, Threonine | Hydrogen bonding with the carboxylic acid and pyridine nitrogen. | -8.5 |
| Aromatic Pocket | Phenylalanine, Tyrosine | π-π stacking with the pyridine ring. | -6.8 |
| Cationic Pocket | Lysine, Arginine | Ionic interaction with the deprotonated carboxylic acid. | -9.1 |
Quantitative Structure-Activity Relationship (QSAR) Model Development for Predicting Chemical Properties
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the quantitative chemical structure of a series of compounds to their measured properties. colab.wsresearchgate.netnih.gov For this compound and its analogs, QSAR models can be developed to predict various chemical properties, such as solubility, lipophilicity (logP), and electronic properties, without the need for experimental measurement for every new compound.
The development of a QSAR model involves several key steps. First, a dataset of molecules with known properties is compiled. In this case, this would include a series of substituted isonicotinic acids. Next, for each molecule, a set of numerical descriptors is calculated. These descriptors quantify various aspects of the molecule's structure and can be categorized as:
1D descriptors: Atom counts, molecular weight.
2D descriptors: Topological indices, connectivity indices, which describe the branching and shape of the molecule.
3D descriptors: Molecular surface area, volume, and other geometric properties.
Physicochemical descriptors: Calculated logP, molar refractivity, and electronic descriptors such as partial charges and dipole moments.
For this compound, specific descriptors would be chosen to capture the influence of the fluorine and isopropyl substituents. For example, electronic effect descriptors would account for the electron-withdrawing nature of the fluorine atom, while steric descriptors would quantify the bulk of the isopropyl group.
Once the descriptors are calculated, a mathematical equation is generated using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms. nih.gov This equation models the relationship between the descriptors and the chemical property of interest. The predictive power of the QSAR model is then validated using an external set of compounds that were not used in the model development. colab.ws A robust QSAR model can then be used to predict the properties of new, unsynthesized derivatives of this compound, thereby accelerating the design process.
Table 2: Selected Molecular Descriptors for a Hypothetical QSAR Model of Isonicotinic Acid Derivatives
| Compound | Molecular Weight (g/mol) | Calculated logP | Polar Surface Area (Ų) | Dipole Moment (Debye) |
|---|---|---|---|---|
| Isonicotinic acid | 123.11 | 0.45 | 63.32 | 2.89 |
| 2-isopropylisonicotinic acid | 165.19 | 1.52 | 63.32 | 3.15 |
| 3-fluoroisonicotinic acid | 141.10 | 0.61 | 63.32 | 1.98 |
| This compound | 183.18 | 1.68 | 63.32 | 2.24 |
Pharmacophore Modeling for Ligand Design
Pharmacophore modeling is a powerful tool in ligand design that focuses on the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific target. A pharmacophore model does not represent a real molecule or a real association of functional groups but is rather an abstract concept that illustrates the key interaction points.
For a molecule like this compound, a pharmacophore model can be constructed based on its structural features. The key pharmacophoric features would likely include:
A hydrogen bond acceptor: The nitrogen atom in the pyridine ring.
A hydrogen bond donor/acceptor: The carboxylic acid group.
A hydrophobic feature: The isopropyl group.
A negative ionizable feature: The deprotonated carboxylic acid at physiological pH.
The fluorine atom can also be considered a weak hydrogen bond acceptor or as a feature that modulates the electronic properties of the aromatic ring.
Pharmacophore models can be generated in two primary ways: ligand-based or structure-based. In the absence of a known target structure, a ligand-based approach would be used. This involves superimposing a set of active molecules and identifying the common chemical features that are responsible for their activity. For this compound, a hypothetical pharmacophore could be developed by comparing it with other functionally similar molecules.
Once a pharmacophore model is established, it can be used as a 3D query to screen large virtual compound libraries to identify new molecules that possess the required pharmacophoric features. This process, known as virtual screening, can significantly reduce the number of compounds that need to be synthesized and tested, making the drug discovery process more efficient. The identified hits can then be subjected to further computational analysis, such as molecular docking, to refine the selection.
Table 3: Hypothetical Pharmacophore Features of this compound
| Pharmacophoric Feature | Chemical Moiety | Vector/Location |
|---|---|---|
| Hydrogen Bond Acceptor | Pyridine Nitrogen | Lone pair vector |
| Hydrogen Bond Donor | Carboxylic Acid OH | O-H bond vector |
| Hydrogen Bond Acceptor | Carboxylic Acid C=O | Lone pair vector |
| Hydrophobic Group | Isopropyl Group | Centroid of the group |
| Negative Ionizable | Carboxylate | Center of charge |
Future Research Directions and Unexplored Avenues for 3 Fluoro 2 Isopropylisonicotinic Acid
Novel Synthetic Routes and Sustainable Chemistry Approaches
The development of efficient and environmentally benign synthetic methods is a cornerstone of modern chemistry. Future research would need to establish a reliable and scalable synthesis for 3-Fluoro-2-isopropylisonicotinic acid.
Future synthetic strategies should prioritize principles of green chemistry. This could involve exploring biocatalytic methods, which use enzymes to perform specific chemical transformations under mild conditions, potentially reducing waste and energy consumption. Another avenue would be the use of greener solvents, such as water or supercritical fluids, to replace hazardous organic solvents traditionally used in organic synthesis. The development of a one-pot synthesis, where multiple reaction steps are performed in a single reactor, would also be a key goal to improve efficiency and reduce waste.
Catalysis offers a pathway to more efficient and selective chemical reactions. Research into transition-metal catalysis could yield highly efficient methods for constructing the substituted pyridine (B92270) core of the molecule. Organocatalysis, which uses small organic molecules as catalysts, presents another promising, metal-free alternative that could enhance the sustainability of the synthesis. The goal of these catalytic studies would be to achieve high yields and selectivity while minimizing reaction times and catalyst loading.
Advanced Spectroscopic and Characterization Techniques in Structural Elucidation
A complete understanding of the compound's three-dimensional structure and electronic properties is critical. While standard techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry would be used to confirm the basic structure, advanced methods could provide deeper insights. For instance, two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) would be essential for unambiguously assigning all proton and carbon signals. In the solid state, X-ray crystallography could provide definitive information on the molecule's conformation and intermolecular interactions, such as hydrogen bonding.
| Analytical Technique | Potential Information Gained |
| 1D NMR (¹H, ¹³C, ¹⁹F) | Confirmation of functional groups and basic connectivity. |
| 2D NMR (COSY, HSQC) | Detailed proton-proton and proton-carbon correlations. |
| Mass Spectrometry | Determination of molecular weight and fragmentation patterns. |
| X-ray Crystallography | Precise 3D structure and intermolecular packing in the solid state. |
| Infrared (IR) Spectroscopy | Identification of key functional groups (e.g., C=O, O-H). |
Exploration of Emerging Applications in Materials Science and Chemical Biology (non-clinical)
The unique structural features of this compound suggest it could be a valuable building block in non-clinical applications. In materials science, its rigid aromatic core and functional groups could be exploited for the synthesis of novel polymers or metal-organic frameworks (MOFs) with tailored electronic or porous properties. In chemical biology, the compound could be used as a scaffold for developing chemical probes to study biological processes or as a fragment in fragment-based screening for identifying new bioactive molecules.
Integration with High-Throughput Synthesis and Screening Platforms
To rapidly explore the potential of this molecular scaffold, high-throughput synthesis and screening methods would be invaluable. Automated synthesis platforms could be employed to generate a library of derivatives by modifying the carboxylic acid group or by introducing other substituents onto the pyridine ring. These libraries could then be screened for various properties, such as catalytic activity or binding affinity to specific proteins, allowing for the rapid identification of promising candidates for further development. This approach would accelerate the discovery of new applications for this class of compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
